Cas no 113972-91-1 (L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI))

L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI) is a specialized carbohydrate derivative with a unique nitro-substituted anhydro structure. This compound is characterized by its modified mannitol backbone, where the 1-deoxy-1-nitro and 2,6-anhydro functionalities impart distinct chemical properties. Its rigid bicyclic framework enhances stability, making it suitable for applications requiring hydrolytic resistance. The nitro group introduces potential reactivity for further functionalization, enabling its use as an intermediate in synthetic chemistry, particularly in the development of bioactive molecules or chiral building blocks. Its stereospecific L-configuration may offer advantages in enantioselective synthesis or pharmaceutical research. The compound's structural features suggest utility in probing carbohydrate-protein interactions or as a scaffold for designing enzyme inhibitors.
L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI) structure
113972-91-1 structure
Product Name:L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI)
CAS No:113972-91-1
MF:C6H11NO6
MW:193.154642343521
CID:130343
PubChem ID:10910386
Update Time:2025-07-02

L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI)
    • A-L-ARABINOPYRANOSYLNITROMETHANE
    • ALPHA-L-ARABINOPYRANOSYLNITROMETHANE
    • α-L-ARABINOPYRANOSYLNITROMETHANE
    • 2,6-anhydro-1-deoxy-1-nitro-L-manno-hexitol
    • (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol
    • 113972-91-1
    • AKOS006291285
    • Inchi: 1S/C6H11NO6/c8-3-2-13-4(1-7(11)12)6(10)5(3)9/h3-6,8-10H,1-2H2/t3-,4-,5-,6-/m0/s1
    • InChI Key: KYBWIVQIHUYTAA-BXKVDMCESA-N
    • SMILES: O1C[C@@H]([C@@H]([C@H]([C@@H]1C[N+](=O)[O-])O)O)O

Computed Properties

  • Exact Mass: 193.05900
  • Monoisotopic Mass: 193.05863707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • PSA: 115.74000
  • LogP: -1.73220

L-Mannitol,2,6-anhydro-1-deoxy-1-nitro- (9CI) Pricemore >>

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